FITC fluorescence quantum yield and extinction coefficient
FITC fluorescence quantum yield and extinction coefficient
An In-depth Technical Guide on the Fluorescence Quantum Yield and Extinction Coefficient of Fluorescein Isothiocyanate (FITC)
Authored by a Senior Application Scientist
This guide provides a deep dive into the critical photophysical parameters of Fluorescein Isothiocyanate (FITC): its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). Understanding and correctly applying these values are paramount for researchers, scientists, and drug development professionals who rely on FITC for quantitative fluorescence-based applications, including flow cytometry, immunofluorescence, and ELISA. This document moves beyond simple definitions to explore the underlying chemical principles, provide actionable protocols for verification, and offer field-proven insights to ensure data integrity.
The Foundational Photophysics of FITC
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein dye, functionalized with an isothiocyanate group (-N=C=S). This reactive group allows for the covalent labeling of primary and secondary amines on biomolecules, such as proteins and antibodies. However, the fluorescent properties of the core fluorescein molecule are exquisitely sensitive to its microenvironment, a factor that must be rigorously controlled and understood for quantitative analysis.
Molar Extinction Coefficient (ε)
The molar extinction coefficient, or molar absorptivity, is an intrinsic measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant defined by the Beer-Lambert Law:
A = εcl
Where:
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A is the absorbance (unitless)
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ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
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c is the molar concentration of the substance (in mol/L or M)
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l is the path length of the cuvette (typically 1 cm)
For FITC, the extinction coefficient is highly dependent on the pH of the solution due to the equilibrium between its different ionic forms. The dianionic form of fluorescein, which predominates at alkaline pH, is the primary absorbing and fluorescing species.
Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed:
Φ = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. Like the extinction coefficient, the quantum yield of FITC is heavily influenced by environmental factors, including pH, solvent polarity, and conjugation to a target molecule.
The Critical Influence of pH
The photophysical properties of FITC are dictated by a pH-dependent equilibrium between its neutral, monoanionic, and dianionic forms. The dianion is the most fluorescent species, and its concentration is maximized at pH values above 8. As the pH decreases, protonation leads to the formation of the less fluorescent monoanion and the non-fluorescent neutral and cationic forms.
This pH dependency is the single most critical factor to control in any experiment involving FITC. For reliable and reproducible measurements, FITC solutions should be prepared in a well-buffered system, typically at a pH between 8.0 and 9.5. Common choices include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH.
Caption: pH-dependent equilibrium of fluorescein forms.
Quantitative Parameters and Data Summary
The precise values for ε and Φ can vary depending on the measurement conditions. The following table summarizes commonly accepted values for FITC under optimal pH conditions.
| Parameter | Value | Conditions | Source |
| Molar Extinction Coefficient (ε) | 75,000 - 80,000 M⁻¹cm⁻¹ | at ~495 nm, pH > 8 | |
| Fluorescence Quantum Yield (Φ) | 0.7 - 0.92 | pH > 8 | |
| Excitation Maximum (λ_ex) | ~495 nm | pH > 8 | |
| Emission Maximum (λ_em) | ~517 - 525 nm | pH > 8 |
Note: Conjugation of FITC to a protein or other biomolecule often leads to a decrease (quenching) of the quantum yield. This effect is variable and depends on the degree of labeling and the specific conjugation site.
Experimental Protocols for Parameter Verification
To ensure data integrity, it is often necessary to verify the concentration and fluorescence properties of FITC-labeled conjugates. The following protocols outline the standard procedures for these measurements.
Protocol: Determining the Concentration of FITC-Labeled Proteins
This protocol uses the Beer-Lambert law to determine the concentration of both the protein and the conjugated FITC.
Materials:
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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FITC-labeled protein solution
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Conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0)
Procedure:
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Blank the Spectrophotometer: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and 495 nm.
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Measure Absorbance: Measure the absorbance of the FITC-labeled protein solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
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Calculate Protein Concentration: The absorbance at 280 nm is a combination of the protein's absorbance and a contribution from the FITC dye. A correction factor is required.
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The absorbance of FITC at 280 nm is approximately 0.35 times its absorbance at 495 nm.
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Corrected A₂₈₀ = A₂₈₀ - (0.35 * A₄₉₅)
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Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * l)
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ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
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l is the path length (1 cm).
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Calculate FITC Concentration:
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FITC Concentration (M) = A₄₉₅ / (ε_FITC * l)
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Use ε_FITC ≈ 75,000 M⁻¹cm⁻¹ at pH 9.0.
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Determine the Degree of Labeling (DOL):
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DOL = [FITC Concentration (M)] / [Protein Concentration (M)]
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Caption: Workflow for determining FITC-protein conjugate concentration.
Protocol: Comparative Measurement of Fluorescence Quantum Yield
The absolute measurement of quantum yield is complex. A more accessible and common method is the comparative method, which measures the quantum yield of a sample relative to a well-characterized standard. For FITC, a solution of free fluorescein in 0.1 M NaOH can be used as a standard (Φ_std ≈ 0.92).
Materials:
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Fluorometer (Spectrofluorometer)
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UV-Vis Spectrophotometer
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Quartz cuvettes
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Test sample (e.g., FITC-labeled antibody)
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Standard sample (e.g., free fluorescein in 0.1 M NaOH)
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Buffer solution
Procedure:
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Prepare Dilutions: Prepare a series of dilutions for both the standard and the test sample in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
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Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength (e.g., 490 nm) using a UV-Vis spectrophotometer.
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Measure Fluorescence Emission: Excite each solution at the same wavelength used for the absorbance measurement. Record the integrated fluorescence intensity across the entire emission spectrum.
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Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
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Calculate Quantum Yield: The slope of this plot is proportional to the quantum yield. The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²)
Where:
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Φ_std is the quantum yield of the standard.
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Slope_test and Slope_std are the slopes from the plots of integrated fluorescence vs. absorbance for the test and standard samples, respectively.
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n_test and n_std are the refractive indices of the solvents used for the test and standard samples. If the same solvent is used, this term cancels out.
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Field-Proven Insights and Best Practices
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Always Verify pH: Before every measurement, confirm the pH of your buffer and sample solutions. A small shift in pH can lead to a significant change in fluorescence intensity, confounding results.
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Beware of Photobleaching: FITC is susceptible to photobleaching, especially under high-intensity illumination. Minimize light exposure by using neutral density filters, reducing excitation slit widths, and preparing fresh samples.
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Conjugation Quenching is Real: Do not assume the quantum yield of free FITC for your FITC-labeled conjugate. Conjugation, particularly at high degrees of labeling, can lead to self-quenching and a significant reduction in fluorescence. If precise quantitation is needed, the quantum yield of the conjugate should be measured.
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Buffer Composition Matters: Beyond pH, other components in the buffer can influence fluorescence. For instance, some buffer components may have intrinsic fluorescence or act as quenchers. Always use high-purity reagents and maintain consistency across experiments.
References
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Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
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Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
